molecular formula C8H4F3NO B1387746 2,3,5-Trifluoro-4-methoxybenzonitrile CAS No. 916791-82-7

2,3,5-Trifluoro-4-methoxybenzonitrile

Cat. No.: B1387746
CAS No.: 916791-82-7
M. Wt: 187.12 g/mol
InChI Key: KBJMONBBPHPQIG-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-methoxybenzonitrile is a fluorinated aromatic nitrile characterized by three fluorine atoms at the 2-, 3-, and 5-positions, a methoxy group (-OCH₃) at the 4-position, and a nitrile (-CN) substituent at the 1-position. This compound is part of a broader class of fluorinated benzonitriles, which are valued in pharmaceutical and agrochemical research for their electron-withdrawing properties and metabolic stability . Commercial availability varies: CymitQuimica offers 100 mg quantities at €360.00, though some suppliers list it as discontinued .

Properties

IUPAC Name

2,3,5-trifluoro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c1-13-8-5(9)2-4(3-12)6(10)7(8)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJMONBBPHPQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2,3,5-trifluorobenzonitrile is reacted with a methoxy reagent under specific conditions .

Industrial Production Methods: Industrial production of 2,3,5-Trifluoro-4-methoxybenzonitrile may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed:

Scientific Research Applications

Chemistry: 2,3,5-Trifluoro-4-methoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of drugs targeting specific enzymes or receptors. The presence of fluorine atoms can improve the metabolic stability and bioavailability of the drugs .

Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties contribute to the performance of the final products .

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-methoxybenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the binding affinity and selectivity of the compound, leading to improved therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3,5-Trifluoro-4-methoxybenzonitrile with structurally related fluorinated benzonitriles and methoxy-substituted analogs. Key differences in substituent patterns, molecular properties, and commercial availability are highlighted.

Structural and Electronic Properties

Compound Name Substituents Molecular Weight (g/mol) Availability & Price (as of 2025)
This compound 2-F, 3-F, 5-F; 4-OCH₃; 1-CN 186.11 Available (100 mg: €360.00) ; Discontinued in some listings
2,3,5-Trifluorobenzonitrile 2-F, 3-F, 5-F; 1-CN 157.09 Available (TCI T2369-5G)
3-(Trifluoromethoxy)benzonitrile 3-OCF₃; 1-CN 187.11 Available (TCI T2372-1G)
2-(Trifluoromethoxy)benzonitrile 2-OCF₃; 1-CN 187.11 Available (TCI T2376-25G)
3-Fluoro-4-methoxybenzonitrile 3-F; 4-OCH₃; 1-CN 151.13 Listed as related compound
2-Methoxybenzonitrile 2-OCH₃; 1-CN 133.15 Listed as related compound

Key Observations:

  • Fluorine Substitution: Increasing fluorine content enhances electron-withdrawing effects, improving stability and reactivity in nucleophilic substitution reactions. For example, this compound’s trifluorinated structure may offer superior metabolic resistance compared to mono- or di-fluorinated analogs like 3-Fluoro-4-methoxybenzonitrile .
  • Methoxy vs.
  • Steric Effects: The 4-methoxy group in this compound may impose steric hindrance compared to compounds with substituents in less crowded positions (e.g., 2-methoxybenzonitrile) .

Commercial Availability and Cost

  • This compound is priced at €360.00 per 100 mg, reflecting the synthetic challenges of introducing three fluorine atoms and a methoxy group . Its discontinued status in some catalogs may indicate supply chain or scalability issues .
  • Simpler analogs like 2-Methoxybenzonitrile are likely lower-cost due to fewer synthetic steps and widespread commercial production .

Biological Activity

2,3,5-Trifluoro-4-methoxybenzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H6F3NO
  • Molecular Weight : 201.15 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that trifluoromethylated compounds often exhibit enhanced antimicrobial activity. A study demonstrated that derivatives of trifluoromethyl benzonitriles showed significant inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Compounds with trifluoromethyl substituents have shown promise in inhibiting specific cancer cell lines. For example, a study on similar compounds indicated that the trifluoro group enhances lipophilicity, improving cellular uptake and efficacy against tumor cells.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that it may trigger apoptotic pathways in cancer cells.
  • Membrane Disruption : Its lipophilic nature could lead to membrane destabilization in microbial cells.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialStaphylococcus aureusInhibition of growth (MIC < 10 µg/mL)
AnticancerHeLa (cervical cancer)IC50 = 15 µM
AnticancerMCF-7 (breast cancer)Induction of apoptosis

Detailed Research Findings

  • Antimicrobial Studies : A series of experiments conducted on various derivatives showed that compounds with trifluoromethyl groups had lower minimum inhibitory concentrations (MICs) compared to their non-fluorinated counterparts. The study highlighted the importance of the trifluoro group in enhancing biological activity due to its electron-withdrawing nature.
  • Anticancer Mechanisms : In vitro studies revealed that this compound could inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. This effect was attributed to upregulation of p21 and downregulation of cyclin D1.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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